N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride
CAS No.: 55011-89-7
Cat. No.: VC21171800
Molecular Formula: C18H22ClN
Molecular Weight: 287.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 55011-89-7 |
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Molecular Formula | C18H22ClN |
Molecular Weight | 287.8 g/mol |
IUPAC Name | N,N-dimethyl-4,4-diphenylbut-3-en-2-amine;hydrochloride |
Standard InChI | InChI=1S/C18H21N.ClH/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-15H,1-3H3;1H |
Standard InChI Key | ZVTAYVQUGPGRAF-UHFFFAOYSA-N |
SMILES | CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](C)C.[Cl-] |
Canonical SMILES | CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.Cl |
Parameter | Information |
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IUPAC Name | N,N-dimethyl-4,4-diphenylbut-3-en-2-amine hydrochloride |
CAS Registry Number | 55011-89-7 |
Molecular Formula | C18H22ClN |
EC Number | 259-432-5 |
Synonyms | 3-Buten-2-amine, N,N-dimethyl-4,4-diphenyl-, hydrochloride; Allylamine, N,N,1-trimethyl-3,3-diphenyl-, hydrochloride; A 29; USP Citalopram Related Compound F |
These identifiers facilitate unambiguous recognition of the compound across scientific literature, regulatory documents, and commercial catalogs, ensuring consistency in research and applications .
Historical Context
While detailed historical information about the first synthesis and development of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride is limited in the available literature, its association as a related compound to citalopram provides important context. The compound is recognized as an impurity in citalopram (C505000), a widely used selective serotonin reuptake inhibitor (SSRI) antidepressant. This relationship highlights its significance in pharmaceutical quality control and analytical chemistry, where identification and quantification of potential impurities are critical for ensuring drug safety and efficacy .
Physical and Chemical Properties
Structural Characteristics
The molecular structure of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride is characterized by a central butenamine framework with specific substitution patterns that define its three-dimensional arrangement and reactivity. The compound contains a carbon-carbon double bond within its butenamine backbone, which contributes to its rigid conformation and reactivity profile. The presence of two phenyl groups (diphenyl) at the 4-position creates steric constraints and provides sites for π-π interactions, while the dimethylamino group offers basic properties and potential for hydrogen bonding interactions .
Physical Properties
The physical properties of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride are crucial for understanding its behavior in various environments and applications. These properties are summarized in the following table:
Property | Value |
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Molecular Weight | 287.8 g/mol |
Exact Mass | 287.1440774 |
Physical State | Solid (at standard conditions) |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 1 |
Rotatable Bond Count | 4 |
Topological Polar Surface Area | 4.4 Ų |
Heavy Atom Count | 20 |
Complexity | 260 |
Undefined Atom Stereocenter Count | 1 |
Covalently-Bonded Unit Count | 2 |
These physical parameters influence the compound's solubility, permeability, and potential interactions with biological systems, all of which are critical considerations for its applications in research and development .
Chemical Properties
The chemical properties of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride derive from its functional groups and their electronic characteristics. The tertiary amine functionality imparts basic properties to the molecule, while the hydrochloride salt formation enhances water solubility compared to the free base. The carbon-carbon double bond in the butenamine backbone provides a site for addition reactions, and the two phenyl groups contribute to the compound's lipophilicity and potential for aromatic interactions. These chemical attributes collectively determine the compound's reactivity patterns, stability under various conditions, and compatibility with different solvents and reagents.
Preparation Methods
Synthetic Routes
The synthesis of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride typically involves multiple chemical steps designed to construct the carbon framework and introduce the functional groups in the correct orientation. A common synthetic approach begins with the reaction of 4,4-diphenyl-3-buten-2-one with dimethylamine in the presence of a suitable catalyst. This reaction proceeds through the formation of an imine intermediate, which undergoes reduction to yield the desired amine product. The final step involves treatment with hydrochloric acid to form the hydrochloride salt, which often improves stability and solubility characteristics for storage and handling.
The reaction conditions for this synthesis typically include:
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Solvent selection: Anhydrous ethanol or methanol is commonly used to facilitate the reaction.
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Temperature control: The reaction may be conducted at room temperature initially, followed by reflux conditions to drive completion.
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Catalysis: Acid catalysts, particularly hydrochloric acid, are employed to promote the reaction.
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Purification: Recrystallization techniques are often utilized to obtain the pure hydrochloride salt form.
Industrial Production
For larger-scale production of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride, industrial processes employ specialized equipment and optimized conditions to ensure efficiency, consistency, and quality. These industrial methods frequently utilize continuous flow reactors rather than batch processes, allowing for better control of reaction parameters and more consistent product quality. Automated systems enable precise monitoring and adjustment of critical variables such as temperature, pressure, and reactant concentrations throughout the production process.
Quality control measures in industrial production typically include in-process testing and final product analysis using techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to verify structural integrity and purity. These rigorous quality assurance protocols are particularly important when the compound is produced for pharmaceutical applications or as an analytical standard.
Chemical Reactions
Oxidation Reactions
N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride can undergo various oxidation reactions, primarily targeting the carbon-carbon double bond and the amine functionality. When treated with oxidizing agents such as potassium permanganate or chromium trioxide, the compound may form corresponding ketones or carboxylic acids, depending on the reaction conditions and the oxidizing agent employed. The oxidation reactions typically proceed under acidic or basic conditions, with the specific medium influencing the reaction pathway and product distribution.
The tertiary amine group can also be subject to oxidative processes, potentially leading to N-oxide formation or demethylation under certain conditions. These transformations are significant in understanding the compound's metabolic fate and potential degradation pathways in various environments.
Reduction Reactions
Reduction reactions of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride primarily involve the carbon-carbon double bond, which can be reduced using reagents such as lithium aluminum hydride or sodium borohydride. These reductions result in the formation of saturated analogs with modified conformational properties and reactivity profiles. The choice of reducing agent and reaction conditions determines the selectivity and efficiency of these transformations.
The tertiary amine functionality is generally resistant to simple reduction conditions but may undergo reductive transformations under more forcing conditions or in the presence of specialized reagents. These reduction reactions are important in structure-activity relationship studies and in the synthesis of structural analogs for comparative analysis.
Substitution Reactions
The N,N-dimethylamino group in the compound can participate in nucleophilic substitution reactions where the dimethylamine moiety acts as a leaving group when activated appropriately. Alternatively, the nitrogen atom can act as a nucleophile in reactions with electrophiles such as alkyl halides or acyl chlorides, leading to quaternary ammonium salts or amides, respectively.
These substitution reactions are valuable for introducing structural modifications to produce derivatives with altered physicochemical properties and biological activities. The reactivity in substitution processes is influenced by steric factors associated with the bulky diphenyl group and electronic effects from the conjugated system.
Biological Activity
Research Findings
These findings suggest that while the compound demonstrates some promise as an antiparasitic agent, its therapeutic window may be relatively narrow, highlighting the need for structural modifications to enhance selectivity. Derivatives of the compound, particularly quaternary ammonium salts, have been synthesized and evaluated for improved biological activity profiles, with some showing enhanced selectivity compared to the parent compound.
Applications
Pharmaceutical Applications
Comparative Analysis
Similar Compounds
N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride belongs to a family of structurally related compounds that share common functional elements while differing in specific substituents or salt forms. Notable among these related structures are:
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N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine (free base, CAS: 29869-90-7): The parent compound without the hydrochloride counterion, exhibiting different solubility and stability characteristics.
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(4,4-diphenyl-but-3-enyl)-dimethyl-amine (CAS: 46970-87-0): A structural analog with a modified carbon backbone arrangement, resulting in altered conformational properties and reactivity patterns .
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N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine acetate and N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine sulfate: Alternative salt forms with distinct physicochemical properties that influence their behavior in various environments.
Comparative analysis of these related compounds provides valuable insights into structure-property relationships and helps researchers select the most appropriate form for specific applications.
Distinctive Features
The hydrochloride salt form of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine confers several distinctive features that differentiate it from related compounds and contribute to its specific applications. The salt formation enhances water solubility, an important consideration for biological testing and pharmaceutical formulations. Additionally, the hydrochloride form typically exhibits improved stability during storage and handling compared to the free base .
From a structural perspective, the compound's unique combination of a butenamine backbone with dimethyl and diphenyl substituents creates a specific three-dimensional arrangement that determines its binding properties and reactivity profile. The presence of an undefined stereocenter contributes to potential stereoisomerism, which may influence biological activity and necessitates consideration in analytical and synthetic contexts .
These distinctive features collectively position N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride as a compound with specific utility in pharmaceutical quality control, organic synthesis, and medicinal chemistry research.
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